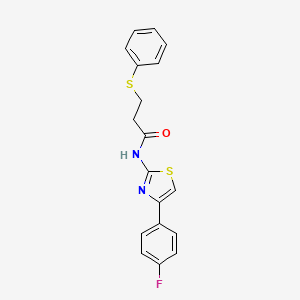
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have several interesting properties that make it a valuable tool for researchers in various fields.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide, while not directly mentioned in available research, is structurally related to compounds that have been synthesized and characterized for various applications. For example, derivatives of flurbiprofen and benzo[d]thiazol-2-yl have been synthesized and characterized, showing high yields and detailed spectral data analysis (Manolov, Ivanov, & Bojilov, 2021) (Manolov, Ivanov, & Bojilov, 2021).
Biochemical Evaluation
Compounds structurally similar to N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide have been biochemically evaluated for their inhibitory properties, such as inhibitors of kynurenine 3-hydroxylase. These inhibitors have shown significant potential in vitro and promise in vivo for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997) (Röver et al., 1997).
Antimicrobial and Anticancer Activity
A novel series of flurbiprofen hydrazide derivatives, sharing a similar fluorophenyl component, were synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. Additionally, these compounds were assessed for their ability to inhibit Hepatitis C virus NS5B polymerase and demonstrated anticancer activity against a panel of 60 human cancer cell lines, indicating potential for broad biomedical applications (Çıkla et al., 2013) (Çıkla et al., 2013).
Antioxidant Activity
Derivatives with a methoxyphenylamino propanehydrazide component have been synthesized and tested for their antioxidant activity. Some of these derivatives showed significant antioxidant activity, surpassing that of known antioxidants like ascorbic acid. They also exhibited anticancer activity against specific human cancer cell lines, highlighting the therapeutic potential of similar compounds (Tumosienė et al., 2020) (Tumosienė et al., 2020).
Anti-Inflammatory Agents
Aminothiazoles and thiazolylacetonitrile derivatives incorporating a naproxenoyl moiety have been synthesized and evaluated for their anti-inflammatory properties. These studies demonstrate the potential of such compounds in developing new therapeutic agents for inflammatory conditions (Thabet et al., 2011) (Thabet et al., 2011).
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS2/c19-14-8-6-13(7-9-14)16-12-24-18(20-16)21-17(22)10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRCAIARRSLMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

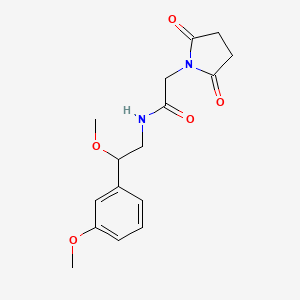
![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2610671.png)
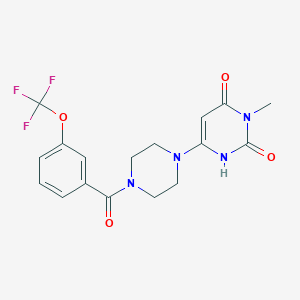
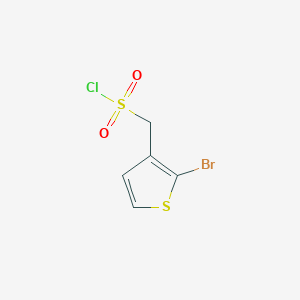
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2610676.png)
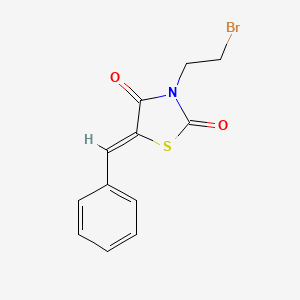
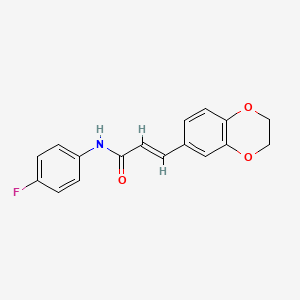
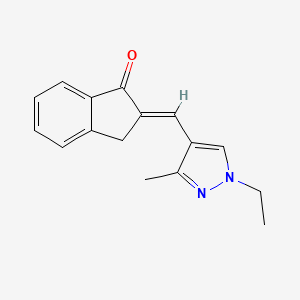
![N-(2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2610684.png)
![2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2610685.png)
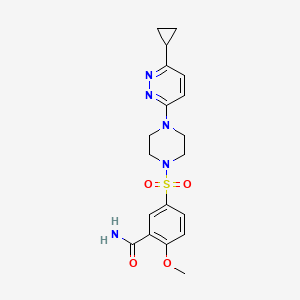
![(2-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2610688.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2610691.png)